molecular formula C12H18N2O2 B2733180 4-tert-butyl-2-oxo-N-(prop-2-yn-1-yl)pyrrolidine-3-carboxamide CAS No. 2097895-96-8

4-tert-butyl-2-oxo-N-(prop-2-yn-1-yl)pyrrolidine-3-carboxamide

Cat. No.: B2733180
CAS No.: 2097895-96-8
M. Wt: 222.288
InChI Key: NVBVFTMHIDGAGX-UHFFFAOYSA-N
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Description

4-tert-butyl-2-oxo-N-(prop-2-yn-1-yl)pyrrolidine-3-carboxamide is a useful research compound. Its molecular formula is C12H18N2O2 and its molecular weight is 222.288. The purity is usually 95%.
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Scientific Research Applications

Polymer Science Applications

Synthesis and Properties of Polyamides

Research has led to the synthesis of new polyamides using derivatives similar to 4-tert-butyl-2-oxo-N-(prop-2-yn-1-yl)pyrrolidine-3-carboxamide. These polymers exhibit high thermal stability, solubility in polar solvents, and the ability to form transparent, flexible films. These materials could be vital for advanced applications in coatings, films, and high-performance plastics due to their exceptional thermal and mechanical properties (Hsiao, Yang, & Chen, 2000).

Medicinal Chemistry Applications

Anticholinesterase Activity

Compounds structurally related to this compound have been investigated for their anticholinesterase activity. This research is critical for developing new treatments for diseases such as Alzheimer's, where cholinesterase inhibitors play a therapeutic role (Pietsch, Nieger, & Gütschow, 2007).

Organic Chemistry Applications

Synthesis of Aromatic Polyamides

Aromatic polyamides based on bis(ether-carboxylic acid) or dietheramine derivatives from tert-butylhydroquinone have been synthesized, showing promise for high-performance materials due to their excellent solubility and thermal properties (Yang, Hsiao, & Yang, 1999).

Reductive Cleavage of Aromatic Carboxamides

Studies on the reductive cleavage of aromatic carboxamides to form Boc-protected (benzyl)amine highlight the compound's potential in synthesizing amine derivatives, useful in various chemical syntheses and pharmaceutical applications (Ragnarsson, Grehn, Maia, & Monteiro, 2001).

Lithiation and Substitution Reactions

The compound's structural analogs have been used in lithiation and subsequent substitution reactions, demonstrating its utility in synthesizing complex organic molecules. This research is fundamental for developing new synthetic routes in organic chemistry (Smith, El‐Hiti, Alshammari, & Fekri, 2013).

Properties

IUPAC Name

4-tert-butyl-2-oxo-N-prop-2-ynylpyrrolidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2/c1-5-6-13-10(15)9-8(12(2,3)4)7-14-11(9)16/h1,8-9H,6-7H2,2-4H3,(H,13,15)(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVBVFTMHIDGAGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CNC(=O)C1C(=O)NCC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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